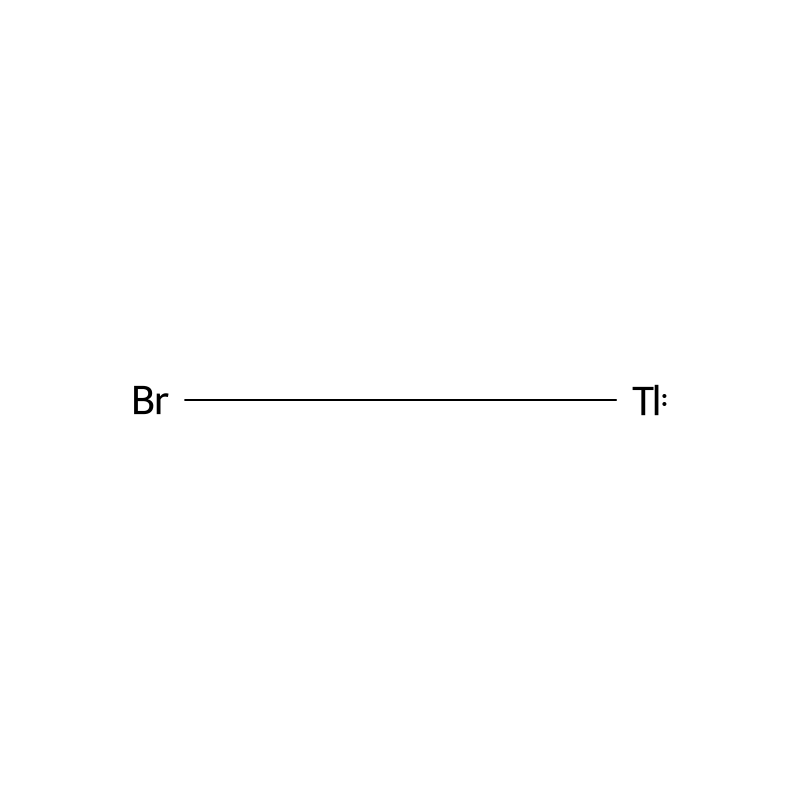

Thallium(I) bromide

BrTl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

BrTl

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Thallium(I) bromide (TlBr) is a high-density (7.56 g/cm³) inorganic semiconductor notable for its wide bandgap (2.68 eV) and exceptionally broad infrared transmission range (0.5 to 40 µm). These baseline properties make it a key material for room-temperature gamma-ray detectors and specialized infrared optical components. Unlike many IR materials, TlBr has a cubic crystal structure, which simplifies the growth of large, high-quality single crystals using conventional melt techniques like the Bridgman-Stockbarger method, a critical factor for manufacturability.

References

- [1] K. S. Shah et al., "Thallium Bromide Gamma-Ray Spectrometers and Pixel Arrays," Frontiers in Nuclear Engineering, 2014.

- [8] Thallium Bromide (TlBr) Data Sheet, Crystran Ltd.

- [10] Handbook of Optical Constants of Solids, Vol. 3, Palik, E.D., Ed.; Academic Press: New York, NY, USA, 1998.

- [19] Thallium Bromide (TlBr) Semiconductors, AZoM.com, Aug 15, 2013.

- [18] A. E. Bolotnikov et al., "Thallium Bromide Semiconductor Radiation Materials and Detectors Characterization Studies," BNL-216269-2020-JAAM, Brookhaven National Laboratory, 2020.

Substituting Thallium(I) bromide with other thallium halides like Thallium(I) chloride (TlCl) or forming mixed crystals like KRS-5 (Thallium bromo-iodide) is not a simple procurement swap but a deliberate engineering choice that fundamentally alters performance. TlCl, while similar, has a significantly narrower infrared transmission window, cutting off around 25-30 µm, which makes it unsuitable for long-wavelength infrared (LWIR) applications where TlBr excels. In radiation detection, while TlBr and Cadmium Zinc Telluride (CZT) are key competitors, TlBr's higher density provides superior gamma-ray stopping power, allowing for more compact detector designs for the same efficiency. The specific combination of TlBr's electronic band structure, lattice parameters, and high atomic number directly governs its unique performance in these fields, making casual substitution impractical for achieving target specifications.

References

- [11] W. R. Blevin & W. J. Brown, "Refractive Index Measurements of Thallium Bromide and Thallium Chloride in the Infrared," Applied Optics, 6(5), 977-978, 1967.

- [17] I. A. Kaplunov et al., "Transmittance of CsI, AgCl, KRS-5, and KRS-6 Crystals in the Terahertz Range," Optics and Spectroscopy, 129(6), 751-757, 2020.

- [1] K. S. Shah et al., "Thallium Bromide Gamma-Ray Spectrometers and Pixel Arrays," Frontiers in Nuclear Engineering, 2014.

Extended Long-Wavelength Infrared (LWIR) Transmission for Specialized Optics

Thallium(I) bromide provides a significantly wider infrared transmission window compared to its closest halide analog, Thallium(I) chloride, and common mixed crystals. TlBr maintains useful transmission out to approximately 40 µm. In contrast, the mixed halide KRS-6 (TlCl-TlBr) cuts off around 30 µm, and pure TlCl is limited to even shorter wavelengths. This makes TlBr essential for applications requiring access to the 30-40 µm spectral region.

| Evidence Dimension | Infrared Transmission Range Cutoff |

| Target Compound Data | ~40 µm |

| Comparator Or Baseline | KRS-6 (TlCl-TlBr): ~30 µm; ZnSe: ~20 µm |

| Quantified Difference | Transmits ~33% further into the long-wave infrared than KRS-6 |

| Conditions | Standard FTIR spectroscopy transmission measurements on optical-grade single crystals. |

For designers of LWIR optical systems or ATR prisms for spectroscopy, this extended range is a critical performance specification that cannot be met by common substitutes.

Superior Gamma-Ray Stopping Power for Compact Room-Temperature Detectors

Compared to the industry benchmark Cadmium Zinc Telluride (CZT), Thallium(I) bromide offers significantly higher gamma-ray stopping power due to its greater density and high atomic numbers (Tl=81, Br=35). The attenuation length for 662 keV gamma rays in TlBr is 1.4 cm, which is over 39% shorter than the 2.3 cm required for CZT. This means a TlBr detector requires substantially less material thickness to achieve the same detection efficiency as a CZT-based device.

| Evidence Dimension | Attenuation Length for 662 keV Gamma Rays |

| Target Compound Data | 1.4 cm |

| Comparator Or Baseline | Cadmium Zinc Telluride (CZT): 2.3 cm |

| Quantified Difference | 39.1% shorter attenuation length (higher stopping power) |

| Conditions | Comparison of material properties for room-temperature gamma-ray detection. |

This allows for the design of more compact, lighter, and potentially more cost-effective high-efficiency radiation detectors for applications in medical imaging, security, and astrophysics.

Favorable Thermal Properties for High-Yield Single Crystal Growth

A key manufacturability advantage of TlBr is its low, congruent melting point of approximately 480°C. This is less than half the melting point of the competing detector material CZT (~1100-1200°C). This lower processing temperature simplifies the crystal growth process, reduces energy costs, and allows for conventional melt growth techniques like the Bridgman method to be used effectively, potentially leading to higher yields of large, high-quality single crystals. The congruent melting behavior ensures the crystal maintains its stoichiometry during solidification, which is crucial for reproducible electronic properties.

| Evidence Dimension | Melting Point |

| Target Compound Data | ~480 °C |

| Comparator Or Baseline | Cadmium Zinc Telluride (CZT): ~1100-1200 °C |

| Quantified Difference | Over 50% lower melting temperature than CZT |

| Conditions | Standard material property data for crystal growth. |

For buyers scaling up production of optical or detector devices, the superior processability of TlBr can lead to lower manufacturing costs and more reliable availability of large-volume crystals.

Fabrication of Attenuated Total Reflectance (ATR) Prisms for Far-Infrared Spectroscopy

The extended transmission range of TlBr to 40 µm makes it a primary choice for ATR prisms used in FTIR analysis of materials with characteristic absorptions in the far-infrared, a region inaccessible to more common ATR materials like ZnSe.

Development of Compact, High-Efficiency Gamma-Ray Spectrometers

Leveraging its superior gamma-ray stopping power, TlBr is the right choice for designing portable or space-constrained radioisotope identification devices (RIIDs) and personal radiation detectors (PRDs) that require high sensitivity without the bulk of equivalent CZT-based systems.

High-Volume Manufacturing of Large Aperture Infrared Windows and Lenses

The relatively low melting point and congruent melting behavior of TlBr reduce the complexity and cost of growing large-diameter single crystals. This makes it a preferred precursor for the scalable production of large optical elements needed in thermal imaging and other infrared systems.

References

- [14] KRS-5 Bonded Window, Torr Scientific, Dec 11, 2023.

- [16] Thallium Bromoiodide (KRS-5) Optical Crystals Data Sheet, International Crystal Laboratories.

- [1] K. S. Shah et al., "Thallium Bromide Gamma-Ray Spectrometers and Pixel Arrays," Frontiers in Nuclear Engineering, 2014.

- [7] Thallium Bromide Detectors, Excellent Detection Efficiency, RMD Inc., a Dynasil Company.

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard